An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS RN: 52333-31-0). As a heterocyclic compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its application in synthesis, formulation, and biological screening. This document consolidates available data and presents detailed, field-proven methodologies for the experimental determination of key parameters including melting point, solubility, and pKa. Furthermore, it offers insights into the expected spectral characteristics and necessary safety precautions for handling this compound.
Introduction
7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyridopyrazine core functionalized with a bromine atom. Such scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. A comprehensive characterization of the parent compound's physicochemical properties is the foundational step in any drug development program, influencing everything from reaction kinetics to bioavailability.
Molecular Structure and Core Properties
The fundamental attributes of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine are summarized below. These values are based on information from chemical supplier databases and computational models.
| Property | Value | Source(s) |
| CAS Registry Number | 52333-31-0 | [1][2][3] |
| Molecular Formula | C₇H₈BrN₃ | [1][3] |
| Molecular Weight | 214.07 g/mol | [1] |
| Physical Appearance | Off-white solid | |
| Canonical SMILES | C1NCC2=NC=C(C=N2)Br | |
| InChI Key | QOMPZPDKILKUGG-UHFFFAOYSA-N |
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a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- g [len=1.5]; g -- h [len=1.5]; h -- a [len=1.5]; b -- h [len=1.5]; c -- g [len=1.5]; e -- i [len=1.5, style=dashed]; }
Figure 1: Chemical structure of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Experimental Determination of Physicochemical Properties
While some basic information is available, detailed experimental data for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not extensively reported in the literature. The following sections provide authoritative, step-by-step protocols for determining key physicochemical parameters.
Melting Point
The melting point is a critical indicator of purity for a solid compound. Pure crystalline substances exhibit a sharp melting range.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline solid in a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[6]
Figure 2: Workflow for melting point determination.
Solubility
Aqueous solubility is a crucial parameter for drug candidates as it significantly impacts bioavailability.[7] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Solubility in Organic Solvents: A similar protocol can be followed to determine solubility in common organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane) at room temperature. Kinetic solubility can also be assessed by adding a concentrated DMSO stock solution to the aqueous buffer and monitoring for precipitation.[9][10]
Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, and target engagement. For a nitrogen-containing heterocycle like 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, the pKa will quantify the basicity of the nitrogen atoms.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyrazine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M) will appear as a doublet of approximately equal intensity at M and M+2.[11][12]
Figure 3: Expected isotopic pattern in mass spectrometry.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not widely available, general precautions for handling brominated nitrogen heterocycles should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a valuable building block in medicinal chemistry. This guide provides the foundational physicochemical information and outlines robust experimental protocols for a more in-depth characterization. The presented methodologies for determining melting point, solubility, and pKa, along with the predicted spectroscopic features, offer a comprehensive framework for researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to the described safety and handling procedures is essential to ensure a safe laboratory environment.
References
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Parmar, et al. Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. Atmiya University. 2021. Available at: [Link].
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